5-Bromo-2-methoxybenzylzinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-methoxybenzylzinc chloride is an organozinc reagent commonly used in organic synthesis. It is typically available as a 0.5 M solution in tetrahydrofuran (THF). The compound has the molecular formula CH3OC6H3(Br)CH2ZnCl and a molecular weight of 300.90 g/mol . It is known for its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Scientific Research Applications
5-Bromo-2-methoxybenzylzinc chloride has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Utilized in the modification of biomolecules for various studies.
Medicine: Plays a role in the synthesis of pharmaceutical intermediates.
Industry: Employed in the production of fine chemicals and advanced materials
Safety and Hazards
This compound is classified as having Acute Toxicity (Oral - Category 4), Carcinogenicity (Category 2), Flammability (Liquid - Category 2), Skin Corrosion (Category 1B), and Specific Target Organ Toxicity (Single Exposure - Category 3) . The precautionary statements include P210, P260, P280, P305 + P351 + P338, P370 + P378, and P403 + P235 .
Mechanism of Action
Target of Action
This compound is a type of organozinc reagent , which are commonly used in organic chemistry for various types of chemical reactions, including nucleophilic addition and substitution reactions .
Mode of Action
The mode of action of 5-Bromo-2-methoxybenzylzinc chloride solution involves its interaction with other chemical entities in a reaction mixture. As an organozinc compound, it can act as a nucleophile, attacking electrophilic carbon atoms in suitable substrates . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants present .
Biochemical Pathways
The this compound solution can participate in various biochemical pathways depending on the reaction it is involved in. It can affect different pathways based on its role as a nucleophile and the specific substrates it interacts with . .
Result of Action
The molecular and cellular effects of the action of this compound solution would depend on the specific reaction it is used in. As a nucleophile, it can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .
Action Environment
The action, efficacy, and stability of this compound solution can be influenced by various environmental factors. These include the temperature, solvent, concentration of the solution, and the presence of other reactants . For instance, it is typically stored at 2-8°C to maintain its stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Bromo-2-methoxybenzylzinc chloride is prepared through the reaction of 5-bromo-2-methoxybenzyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
In industrial settings, the production of this compound solution follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The solution is then stored at low temperatures (2-8°C) to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxybenzylzinc chloride primarily undergoes substitution reactions, particularly nucleophilic substitution, where it acts as a nucleophile. It can also participate in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and aryl halides. The reaction is typically carried out in the presence of a catalyst like palladium.
Cross-Coupling Reactions: Reagents include various halides and organometallic compounds. .
Major Products
The major products formed from these reactions are typically substituted aromatic compounds, which can be further utilized in the synthesis of more complex molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluorobenzylzinc chloride solution
- 4-Methoxybenzylzinc chloride solution
- 4-Ethoxybenzylzinc chloride solution
- Cyclohexylzinc bromide solution
- Phenylzinc iodide solution
Uniqueness
5-Bromo-2-methoxybenzylzinc chloride is unique due to the presence of both bromine and methoxy groups on the benzyl ring. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Properties
CAS No. |
352530-35-9 |
---|---|
Molecular Formula |
C8H8BrClOZn |
Molecular Weight |
300.9 g/mol |
IUPAC Name |
zinc;4-bromo-2-methanidyl-1-methoxybenzene;chloride |
InChI |
InChI=1S/C8H8BrO.ClH.Zn/c1-6-5-7(9)3-4-8(6)10-2;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
InChI Key |
VGKCWJCGDDKRRZ-UHFFFAOYSA-M |
SMILES |
COC1=C(C=C(C=C1)Br)[CH2-].Cl[Zn+] |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)[CH2-].[Cl-].[Zn+2] |
Pictograms |
Corrosive |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.